molecular formula C22H28N2O3S B5188262 N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5188262
M. Wt: 400.5 g/mol
InChI Key: VFCDCKVKYGHYJF-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexylamine and 2,3-dimethylphenylamine, followed by their reaction with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexylmethylamine: Known for its use in organic synthesis and as a catalyst.

    N-Cyclohexyl-N-methylcyclohexylamine: Utilized in the production of polymers and as a corrosion inhibitor.

Uniqueness

N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE stands out due to its unique sulfonamide structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h4,7-10,13-15,19H,3,5-6,11-12,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCDCKVKYGHYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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